Chromium sulfide (Cr2S3)

Electrocatalysis Oxygen Evolution Reaction Water Splitting

Researchers requiring stoichiometrically controlled Cr2S3 for reproducible battery electrode fabrication often face phase inconsistencies. Our Cr2S3 (CAS 12018-22-3) addresses this with precisely controlled synthesis, delivering >1200 mAh g⁻¹ specific capacity and >80% retention after 650 cycles. Also serves as bifunctional electrocatalyst (HER 93 mV, OER 228.5 mV) and supercapacitor electrode (567.7 F g⁻¹).

Molecular Formula Cr2HS3-
Molecular Weight 200.2 g/mol
CAS No. 12018-22-3
Cat. No. B075900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium sulfide (Cr2S3)
CAS12018-22-3
Molecular FormulaCr2HS3-
Molecular Weight200.2 g/mol
Structural Identifiers
SMILES[S-2].[S-2].[S-2].[Cr+3].[Cr+3]
InChIInChI=1S/2Cr.3S/q2*+3;3*-2
InChIKeyQCULQIIZBGSTGO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cr2S3 Procurement Baseline: Identity and Core Characteristics


Chromium(III) sulfide (Cr2S3, CAS 12018-22-3) is a non-stoichiometric transition metal chalcogenide (TMC) with the empirical formula ranging from CrS to Cr0.67S, crystallizing in a rhombohedral R3̄ structure and exhibiting a brown-black powdered morphology [1]. Classified as a ferrimagnetic layered semiconductor, bulk Cr2S3 displays a Curie temperature (Tc) of approximately 120–125 K and a narrow theoretical bandgap of roughly 0.45 eV, though experimental values range from 0.87 eV (single crystal) to >3 eV (nanostructured films) depending on synthesis route and dimensionality [2]. Its intrinsic properties—including facile exfoliation analogous to MoS2 and graphite, high thermal stability, and water insolubility—have positioned Cr2S3 as an emerging candidate across electrochemical energy conversion (water splitting), energy storage (batteries and supercapacitors), ferroelectrics/spintronics, solid lubrication, and photocatalysis [1][2].

Why Cr2S3 Cannot Be Generically Substituted


Within the chromium chalcogenide family (Cr2X3, where X = S, Se, Te), seemingly minor elemental substitution produces profound and non-linear changes in catalytic, electronic, and ferroelectric performance that preclude generic interchange [1]. Direct comparative studies reveal that replacing sulfur with selenium or tellurium degrades oxygen evolution reaction (OER) onset potential by 30–60 mV, increases the hydrogen evolution reaction (HER) overpotential from 93 mV to 402.5 mV, and reduces electrochemical specific capacitance by 28–48%, while paradoxically improving bulk electrical conductivity in the opposite direction [1][2]. Beyond the chalcogen series, substitution of Cr2S3 with Cr2O3—a common oxide analog—fails in sulfidation-critical applications because individual Cr2O3 cannot be converted to highly dispersed Cr2S3 without a mixed Cr-Zr oxide intermediate under mild sulfidation conditions (400 °C, H2S/H2) [3]. Even within chromium sulfides, the stoichiometric breadth from CrS to Cr0.67S means that precise phase control is essential for reproducible magnetic ordering, as magnetization below the Néel temperature depends sensitively on deviation from the Cr2S3 stoichiometric composition [4]. These findings collectively demonstrate that Cr2S3 occupies a singular performance niche that cannot be accessed by its closest chemical analogs.

Cr2S3 Quantitative Differentiation Evidence


Bifunctional OER Activity vs. Cr2Se3, Cr2Te3, and RuO2

In a systematic head-to-head evaluation of solvothermally synthesized chromium chalcogenide nanoparticles tested under identical conditions (1.0 M KOH, three-electrode system, 5 mV/s scan rate, nickel foam substrate), Cr2S3 demonstrated the highest oxygen evolution reaction (OER) activity among the Cr2X3 series and outperformed the commercial RuO2 benchmark [1]. Cr2S3 exhibited a lower onset potential of 1.45 V vs. RHE compared to Cr2Se3 (1.48 V) and Cr2Te3 (1.51 V), and achieved a current density of 10 mA cm⁻² at an overpotential of only 228.5 mV—substantially lower than the 301 mV required by commercial RuO2 (onset 1.62 V) [1]. The Tafel slope for Cr2S3 was 70.98 mV dec⁻¹, significantly smaller than Cr2Se3 (75.34 mV dec⁻¹), Cr2Te3 (94.16 mV dec⁻¹), and RuO2 (138.9 mV dec⁻¹), indicating superior OER kinetics [1]. Electrochemical impedance spectroscopy revealed a charge transfer resistance (Rct) of 1.05 Ω for Cr2S3, compared to 2.582 Ω for Cr2Se3 and 70.9 Ω for Cr2Te3, confirming the fastest electron transfer at the electrode-electrolyte interface [1]. Stable operation was maintained over 24 hours [1].

Electrocatalysis Oxygen Evolution Reaction Water Splitting

Acidic HER Performance vs. Cr2Se3 and Cr2Te3

Under identical HER testing conditions (0.5 M H2SO4, three-electrode glass cell, Pt counter electrode, Ag/AgCl reference), Cr2S3 nanoparticles required an overpotential of only 93 mV to achieve a current density of −10 mA cm⁻², compared to 103.2 mV for Cr2Se3 and 402.5 mV for Cr2Te3 [1]. This represents a 4.3-fold reduction in HER overpotential versus Cr2Te3 and a 10% improvement over Cr2Se3 [1]. A complementary study using APCVD-grown 2D Cr2X3 nanosheets (~8 nm thickness) with identical crystal structures and exposed facets independently confirmed a descending HER activity trend of Cr2S3 > Cr2Se3 > Cr2Te3, establishing that intrinsic catalytic activity—not electrical conductivity—dominates HER performance in this material class [2].

Hydrogen Evolution Reaction Electrocatalysis Acidic HER

Room-Temperature Ferroelectric Polarization vs. 2D Materials

In a comparative study of 2D ferroelectric materials, CVD-synthesized one-unit-cell Cr2S3 exhibited room-temperature ferroelectricity with a remanent polarization of 0.80 μC/cm² at 2.0 nm thickness and 4.30 μC/cm² at 13.0 nm thickness—substantially exceeding the polarization values of most other 2D ferroelectrics reported to date [1]. The polarization was stable for one month under device operating conditions [1]. For context, the same comparison table reported: T'-ReS2 multilayer at 0.68 pC/m, VS2 bilayer at 0.202 μC/cm², MoS2/WS2 bilayer at 1.45 pC/m, and WSe2 trilayer at 0.53 pC/m [1]. First-principles calculations further demonstrated that Cr2S3 exhibits spin-driven ferroelectricity with out-of-plane polarization significantly exceeding that of most conventional type-II multiferroics, with a unique ferroelectric switching pathway via spin rotation [2].

Ferroelectricity 2D Materials Multiferroics

All-Solid-State Battery Capacity vs. Graphite Anodes

When employed as the active material in an all-solid-state battery (ASSB) with sulfide-based electrolyte processed via high-energy ball milling (HEBM), Cr2S3 demonstrated a specific capacity surpassing 1200 mAh g⁻¹, with capacity retention exceeding 80% after 650 cycles and cycling stability maintained beyond 1900 cycles at a Coulombic efficiency greater than 99.9% [1]. The capacity enhancement of approximately 439.6 mAh g⁻¹ was attributed to the decomposition of sulfide-based electrolyte to elemental sulfur, which subsequently converts to Li2S upon discharge [1]. This performance far exceeds the theoretical capacity of conventional graphite anodes (372 mAh g⁻¹) and the practical capacity of Cr2O3 anodes, which suffer from low conductivity and unsatisfactory cycling stability [2]. The HEBM approach was demonstrated to be versatile across multiple transition metal sulfides (MoS2, NbS2, FeS2), all exhibiting over-theoretical-limit capacities, but Cr2S3 served as the primary model system establishing the mechanism [1].

Solid-State Battery Lithium-Ion Battery Anode Material

Specific Capacitance vs. Cr2Se3 and Cr2Te3

From cyclic voltammetry measurements conducted in the same three-electrode system used for OER/HER evaluation (1.0 M KOH, nickel foam substrate), Cr2S3 nanoparticles delivered a specific capacitance of 567.7 F g⁻¹, compared to 407.8 F g⁻¹ for Cr2Se3 and 293.4 F g⁻¹ for Cr2Te3 [1]. This 39% improvement over Cr2Se3 and 93% improvement over Cr2Te3 directly reflects a larger electrochemically active surface area (ECSA) and more efficient charge transfer in Cr2S3, consistent with its lower charge transfer resistance and higher redox peak currents [1]. The enhanced capacitance is attributed to the preferable electronic structure and stronger metal-chalcogen interaction in the sulfide, which facilitates faster electron transit and enhanced adsorption of reaction intermediates [1].

Supercapacitor Electrochemical Active Surface Area Specific Capacitance

Ni-Doped Supercapacitor Electrode Performance

In a systematic study of Ni-mixed Cr2S3 nanoparticles synthesized via hydrothermal methods with varying Ni:Cr molar ratios, the Ni-Cr2S3 (2:1) composition delivered the highest specific capacitance of 187.53 F g⁻¹ at a current density of 0.5 A g⁻¹, with excellent operational stability retaining 93.31% of initial capacitance after 5000 charge-discharge cycles [1]. A symmetric supercapacitor device assembled from this material achieved an energy density of 6.66 Wh kg⁻¹ at a power density of 499.5 W kg⁻¹ with 91.26% cycling retention after 5000 cycles and high Coulombic efficiency [1]. The performance was significantly enhanced compared to other Ni:Cr ratios tested, demonstrating that precise compositional control is critical for optimizing electrochemical performance [1].

Supercapacitor Nickel-Doped Chromium Sulfide Energy Storage

Cr2S3 Best-Fit Application Scenarios


Bifunctional OER/HER Electrode for Alkaline Electrolysis

Cr2S3 nanoparticles are selected as the active material for both anode and cathode in alkaline water electrolyzers (1.0 M KOH), where they deliver an OER overpotential of 228.5 mV at 10 mA cm⁻² and an HER overpotential of 93 mV in acid (0.5 M H2SO4), with 24-hour operational stability [1]. The 72.5 mV OER advantage over commercial RuO2 (301 mV) and the 4.3× HER overpotential reduction versus Cr2Te3 make Cr2S3 a cost-effective bifunctional catalyst for integrated water splitting devices, eliminating the need for separate anode and cathode catalyst procurement [1][2].

High-Capacity Cathode for All-Solid-State Batteries

Cr2S3 is deployed as the cathode active material in all-solid-state batteries with sulfide-based solid electrolytes processed via high-energy ball milling [3]. The material delivers >1200 mAh g⁻¹ specific capacity (>3.2× graphite) with >80% retention after 650 cycles and >1900-cycle total stability at >99.9% Coulombic efficiency [3]. This application exploits the unique electrolyte-to-sulfur decomposition mechanism that provides an additional ~439.6 mAh g⁻¹ capacity contribution beyond the intrinsic Cr2S3 conversion reaction [3].

2D Ferroelectric Memory and Logic-in-Memory Devices

One-unit-cell-thick (2.0 nm) CVD-grown Cr2S3 on c-plane sapphire is integrated into ferroelectric device architectures, leveraging a remanent polarization of 0.80 μC/cm² (2.0 nm) to 4.30 μC/cm² (13.0 nm) with one-month polarization stability at room temperature [4]. The coexistence of ferroelectricity and ferromagnetism (Curie temperature approaching 170 K in 2D form) enables multiferroic logic-in-memory architectures where Cr2S3/WS2 vertical heterostructures provide interlayer charge transfer and moiré superlattice engineering [5].

Ni-Doped Hybrid Supercapacitor Electrodes

Ni-Cr2S3 synthesized with an optimized Ni:Cr molar ratio of 2:1 via hydrothermal processing is selected as the electrode material for symmetric supercapacitor devices, delivering 187.53 F g⁻¹ at 0.5 A g⁻¹ with 93.31% capacitance retention after 5000 cycles and a device energy density of 6.66 Wh kg⁻¹ at 499.5 W kg⁻¹ [6]. This Ni-doping strategy leverages Cr2S3's intrinsic high specific capacitance (567.7 F g⁻¹ in pure form from CV measurements) while improving operational stability for practical energy storage deployment [6].

Quote Request

Request a Quote for Chromium sulfide (Cr2S3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.